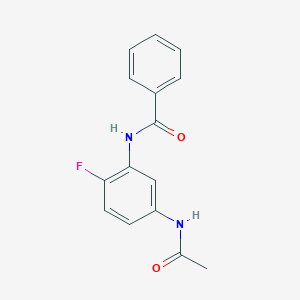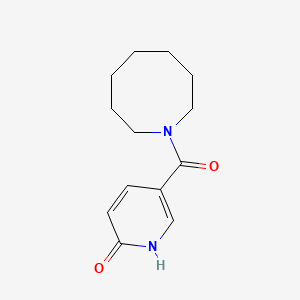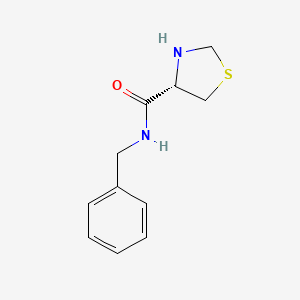![molecular formula C17H15FN2O2 B7476213 N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-fluorobenzamide](/img/structure/B7476213.png)
N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-fluorobenzamide, also known as TAK-659, is a small molecule that belongs to the class of protein kinase inhibitors. It was first synthesized by Takeda Pharmaceutical Company Limited and has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-fluorobenzamide exerts its pharmacological effects by inhibiting the activity of BTK, ITK, and TEC kinase, which are involved in the activation of B cells, T cells, and mast cells. BTK is a key mediator of B-cell receptor signaling, and its inhibition can lead to the suppression of B-cell proliferation and survival. ITK is involved in T-cell receptor signaling, and its inhibition can lead to the suppression of T-cell activation and cytokine production. TEC kinase is involved in mast cell activation, and its inhibition can lead to the suppression of mast cell degranulation and cytokine production.
Biochemical and Physiological Effects:
N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-fluorobenzamide has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to inhibit the proliferation and survival of B cells and T cells, as well as the degranulation and cytokine production of mast cells. It has also been shown to inhibit the production of several pro-inflammatory cytokines, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-fluorobenzamide is its specificity towards BTK, ITK, and TEC kinase, which makes it a potentially safer and more effective therapeutic agent compared to other protein kinase inhibitors. However, one of the limitations of N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-fluorobenzamide is its poor solubility and bioavailability, which may limit its clinical application.
Direcciones Futuras
There are several future directions for the research and development of N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-fluorobenzamide. One potential direction is the optimization of its pharmacokinetic properties to improve its solubility and bioavailability. Another potential direction is the evaluation of its therapeutic potential in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its pharmacological effects and to identify potential biomarkers for patient selection and monitoring.
Métodos De Síntesis
The synthesis of N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-fluorobenzamide involves several steps, including the reaction of 3-fluorobenzoyl chloride with 2-aminoindole, followed by the addition of N,N-dimethylacetamide and sodium hydride. The resulting intermediate is then reacted with 2-oxoethyl isocyanate to yield N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-fluorobenzamide.
Aplicaciones Científicas De Investigación
N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-fluorobenzamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit several protein kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase, which are involved in various cellular signaling pathways.
Propiedades
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c18-14-6-3-5-13(10-14)17(22)19-11-16(21)20-9-8-12-4-1-2-7-15(12)20/h1-7,10H,8-9,11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVILMESFHFBHQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CNC(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-fluorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(2,5-Dimethylpyrrol-1-yl)benzoyl]piperidine-4-carboxamide](/img/structure/B7476145.png)


![2-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B7476175.png)




![[2-(5-Chlorothiophen-2-yl)-2-oxoethyl] 3-ethyl-4-oxophthalazine-1-carboxylate](/img/structure/B7476217.png)


![4-Methyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7476242.png)

